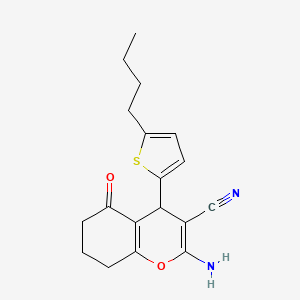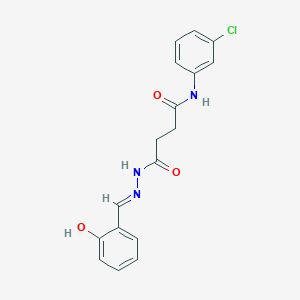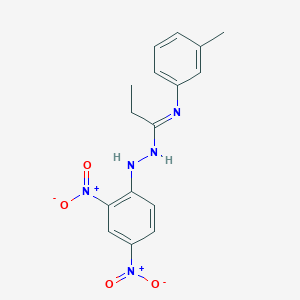
ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate is a chemical compound that features an anthracene moiety, which is known for its aromatic properties and applications in various fields such as organic electronics and photochemistry. The compound is characterized by the presence of an ethyl ester group and a hydrazinecarboxylate moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate typically involves the condensation of anthracene-9-carbaldehyde with ethyl hydrazinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the anthracene moiety or the hydrazinecarboxylate group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can result in a variety of substituted anthracene compounds.
Applications De Recherche Scientifique
Ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The anthracene moiety can participate in π-π stacking interactions, while the hydrazinecarboxylate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the compound’s biological activity and its ability to act as a photosensitizer or fluorescent probe.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-2-(anthracen-9-ylmethylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:
Anthracene-9-carbaldehyde: A precursor in the synthesis of the target compound, known for its aromatic properties and reactivity.
Ethyl hydrazinecarboxylate: Another precursor, which contributes to the hydrazinecarboxylate moiety in the target compound.
Anthraquinone derivatives: Oxidized forms of anthracene compounds, used in various industrial applications.
The uniqueness of this compound lies in its combination of the anthracene moiety with the hydrazinecarboxylate group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
ethyl N-[(E)-anthracen-9-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)20-19-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,2H2,1H3,(H,20,21)/b19-12+ |
Clé InChI |
NASQYOGJMQCDLT-XDHOZWIPSA-N |
SMILES isomérique |
CCOC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31 |
SMILES canonique |
CCOC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-dimethyl-4-({(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15013877.png)

![N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15013905.png)
![3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B15013913.png)

![N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B15013929.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)

![N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013980.png)
